molecular formula C18H28O4 B12794082 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone CAS No. 28293-18-7

2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone

Cat. No.: B12794082
CAS No.: 28293-18-7
M. Wt: 308.4 g/mol
InChI Key: OHUQCPADVIGHFE-UHFFFAOYSA-N
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Description

2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone is an organic compound belonging to the quinone family Quinones are characterized by a fully conjugated cyclic dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone typically involves the following steps:

    Starting Materials: The synthesis begins with a benzoquinone derivative, such as 2,5-dihydroxybenzoquinone.

    Alkylation: The hydroxyl groups at positions 3 and 6 are alkylated using hexyl bromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives with different oxidation states.

    Reduction: It can be reduced to hydroquinone derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Produces higher oxidation state quinones.

    Reduction: Yields hydroquinone derivatives.

    Substitution: Results in various substituted quinone derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to its quinone structure.

    Medicine: Explored for its potential use in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a potential antioxidant. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, thereby modulating their activity and protecting cells from damage.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-3,6-dihydroxybenzo-1,4-quinone: Similar structure but with methyl groups instead of hexyl groups.

    2,5-Diethyl-3,6-dihydroxybenzo-1,4-quinone: Features ethyl groups instead of hexyl groups.

    2,5-Dipropyl-3,6-dihydroxybenzo-1,4-quinone: Contains propyl groups instead of hexyl groups.

Uniqueness

2,5-Dihexyl-3,6-dihydroxybenzo-1,4-quinone is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it distinct from its shorter-chain analogs and potentially more effective in certain applications.

Properties

CAS No.

28293-18-7

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

2,5-dihexyl-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H28O4/c1-3-5-7-9-11-13-15(19)17(21)14(18(22)16(13)20)12-10-8-6-4-2/h19,22H,3-12H2,1-2H3

InChI Key

OHUQCPADVIGHFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=O)C(=C(C1=O)O)CCCCCC)O

Origin of Product

United States

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